molecular formula C20H22N2O3S B2778830 N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896357-92-9

N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No. B2778830
CAS RN: 896357-92-9
M. Wt: 370.47
InChI Key: SUXQUQYFHOGXSB-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

Quinoline derivatives are recognized for their broad spectrum of bioactivity, making them valuable pharmacophores in drug design . They have been used in the development of drugs with antimalarial, antibacterial, antiviral, and anti-inflammatory properties. The structural versatility of quinolines allows for the synthesis of numerous bioactive molecules, potentially leading to novel treatments for various diseases.

Organic Synthesis: Building Blocks

The compound’s structure, featuring a quinoline core, can serve as a building block in organic synthesis . It can undergo various transformations, such as alkylation, thiolation, and annulation, to create a diverse array of molecules. This versatility is crucial for the development of new synthetic methods and the discovery of new reactions.

Bioorganic Chemistry: Biomolecular Interactions

In bioorganic chemistry, quinoline derivatives can be used to study biomolecular interactions . Their ability to bind with biological targets such as enzymes and receptors makes them useful tools for understanding biological processes and for the development of diagnostic agents.

Agrochemical Research: Pesticides and Herbicides

The bioactivity of quinoline derivatives extends to agrochemical applications, where they can be formulated into pesticides and herbicides . Their effectiveness against a range of pests and weeds can contribute to improved crop protection strategies.

Industrial Chemistry: Material Science

Quinoline derivatives can be utilized in material science for the development of organic semiconductors, dyes, and photovoltaic materials . Their electronic properties can be harnessed for applications in electronics and energy conversion.

Pharmacological Studies: In Vivo and In Vitro Screening

The compound can be used in pharmacological studies to assess its efficacy and safety profile through in vivo and in vitro screening . This is a critical step in the drug development process, allowing researchers to determine the therapeutic potential of quinoline-based drugs.

Each of these applications demonstrates the compound’s versatility and importance in scientific research, highlighting its potential to contribute to advancements across multiple fields. The quinoline motif’s substantial efficacies pave the way for future drug development and other valuable areas of human endeavor .

properties

IUPAC Name

N-(4-ethylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-2-14-5-8-17(9-6-14)21-26(24,25)18-12-15-4-3-11-22-19(23)10-7-16(13-18)20(15)22/h5-6,8-9,12-13,21H,2-4,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXQUQYFHOGXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

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